N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
Overview
Description
N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a tert-butyl group, a phenyl ring, and a thiazinan-4-yl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as 4-(tert-butyl)benzaldehyde and 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
- 4-(tert-butyl)benzaldehyde
- 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
Uniqueness
N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-17(2,3)15-6-4-14(5-7-15)12-18-19-16(21)13-20-8-10-24(22,23)11-9-20/h4-7,12H,8-11,13H2,1-3H3,(H,19,21)/b18-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRMOJPDXABPMK-LDADJPATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333141 | |
Record name | N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477889-98-8 | |
Record name | N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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